N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide
Description
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, an imidazole moiety, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H23ClN4O3S |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C21H23ClN4O3S/c1-17-8-9-18(22)14-20(17)26(30(28,29)19-6-3-2-4-7-19)15-21(27)24-10-5-12-25-13-11-23-16-25/h2-4,6-9,11,13-14,16H,5,10,12,15H2,1H3,(H,24,27) |
InChI Key |
BXLWCYTVQQJRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the chlorination of 2-methylphenyl to introduce the chlorine atom at the 5-position. This is followed by the introduction of the imidazole moiety through a nucleophilic substitution reaction. The final step involves the addition of the phenylsulfonyl group to the glycinamide backbone. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The phenylsulfonyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide can be compared with similar compounds such as:
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)acetamide: This compound has a similar structure but with an acetamide group instead of a glycinamide group, leading to different chemical and biological properties.
N~2~-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)urea: The presence of a urea group in this compound can result in different reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of N2-(5-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide and its potential for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
